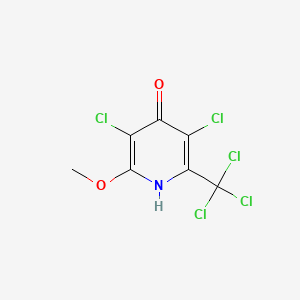

4-O-Demethylpenclomedine

Descripción general

Descripción

4-O-Desmetilpenclomedina, comúnmente conocida como DMPEN, es un metabolito principal de alquilación altamente reactivo de Penclomedina, un derivado de alfa-picolina multicloreado.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

DMPEN se puede sintetizar mediante la desmetilación de Penclomedina. El proceso implica el uso de reactivos y condiciones específicas para lograr la transformación deseada. La ruta sintética general incluye los siguientes pasos:

Material de partida: Penclomedina, un derivado de alfa-picolina multicloreado.

Desmetilación: El proceso de desmetilación implica la eliminación de un grupo metilo de Penclomedina para formar DMPEN.

Métodos de producción industrial

La producción industrial de DMPEN sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Las consideraciones clave incluyen:

Temperatura de reacción: Mantener una temperatura óptima para facilitar el proceso de desmetilación.

Tiempo de reacción: Garantizar tiempo suficiente para que la reacción llegue a completarse.

Purificación: Empleo de técnicas de purificación como recristalización o cromatografía para obtener DMPEN puro.

Análisis De Reacciones Químicas

Tipos de reacciones

DMPEN experimenta varias reacciones químicas, que incluyen:

Oxidación: DMPEN se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir DMPEN a sus formas reducidas.

Sustitución: DMPEN puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) o nucleófilos (NH3, OH-).

Principales productos formados

Oxidación: Formación de óxidos y otros derivados oxidados.

Reducción: Formación de derivados reducidos.

Sustitución: Formación de compuestos sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

DMPEN tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor de otros compuestos químicos.

Biología: Se estudia por sus interacciones con moléculas biológicas y su potencial como herramienta bioquímica.

Medicina: Se investiga por su actividad antitumoral y su posible uso en la terapia del cáncer.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

DMPEN ejerce sus efectos a través de un mecanismo que involucra la formación de radicales libres en el hígado. Estos radicales libres luego se transportan a las células tumorales a través del sistema circulatorio. La fracción de radical libre forma un aducto con el ADN, lo que lleva a la reticulación intercatenaria a través del grupo 5-cloro. Este proceso es activado por la tautomería ceto-enólica, produciendo un grupo alquilante, una función alfa-halocetona. El grupo alquilante interactúa con el ADN, causando daño y finalmente conduciendo a la muerte celular .

Comparación Con Compuestos Similares

DMPEN se puede comparar con otros agentes alquilantes, como:

Penclomedina: El compuesto original de DMPEN, también un derivado de alfa-picolina multicloreado con actividad antitumoral.

Ciclofosfamida: Otro agente alquilante utilizado en la terapia del cáncer, conocido por su actividad antitumoral de amplio espectro.

Clorambucil: Un agente alquilante utilizado en el tratamiento de la leucemia linfocítica crónica y otros cánceres.

Unicidad de DMPEN

DMPEN es único debido a su mecanismo de acción específico que involucra la formación de radicales libres y la reticulación del ADN. Este mecanismo distinto le permite dirigirse eficazmente a las células tumorales, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Propiedades

IUPAC Name |

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYGGZGIKZIRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327758 | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

176046-79-0 | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Demethyl-penclomedine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-DEMETHYLPENCLOMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

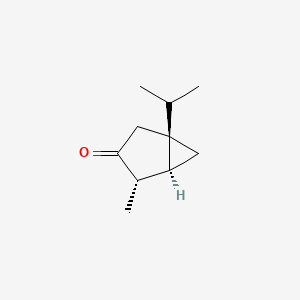

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met](/img/structure/B1670760.png)

![[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B1670762.png)